2,3:4,6-Di-o-isopropylidene-2-keto-L-gulonic acid monohydrate

Catalog No.
S1479921
CAS No.
68539-16-2
M.F
C12H20O8
M. Wt
292.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3:4,6-Di-o-isopropylidene-2-keto-L-gulonic acid ...

CAS Number

68539-16-2

Product Name

2,3:4,6-Di-o-isopropylidene-2-keto-L-gulonic acid monohydrate

IUPAC Name

(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;hydrate

Molecular Formula

C12H20O8

Molecular Weight

292.28 g/mol

InChI

InChI=1S/C12H18O7.H2O/c1-10(2)15-5-6-7(17-10)8-12(16-6,9(13)14)19-11(3,4)18-8;/h6-8H,5H2,1-4H3,(H,13,14);1H2/t6-,7+,8-,12+;/m0./s1

InChI Key

ZFQRGFMVXLSLKZ-QCILGFJPSA-N

SMILES

CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C(=O)O)C.O

Synonyms

(-)-2,3:4,6-DI-O-ISOPROPYLIDENE-2-KETO-L-GULONIC ACID MONOHYDRATE;2,3:4,6-DI-O-ISOPROPYLIDENE-2-KETO-L-GULONIC ACID MONOHYDRATE;(-)-2,3:4,6-DI-O-ISOPROPYLIDENE-ALPHA-L-XYLO-2-HEXULOFURANOSONIC ACID MONOHYDRATE;2,3:4,6-DI-O-ISOPROPYLIDENE-ALPHA-L-XYLO

Canonical SMILES

CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C(=O)O)C.O

Isomeric SMILES

CC1(OC[C@H]2[C@@H](O1)[C@H]3[C@@](O2)(OC(O3)(C)C)C(=O)O)C.O

Dikegulac is a carbohydrate derivative obtained from L-gulonic acid, a naturally occurring sugar found in some fruits and plants []. It exists as a monohydrate, meaning it contains one molecule of water for every molecule of the compound itself [].


Molecular Structure Analysis

Dikegulac has a complex molecular structure with several key features:

  • Central Carbon Chain: It possesses a six-carbon backbone characteristic of a hexose sugar [].
  • Keto Group: A carbonyl group (C=O) is present at the second carbon, indicating a keto sugar [].
  • Isopropylidene Groups: Two isopropylidene groups ((CH3)2C=) are attached between carbons 2,3 and 4,6, creating cyclic structures and protecting these hydroxyl groups [].
  • L-Gulonic Acid Configuration: The molecule retains the L-configuration of the original L-gulonic acid, meaning the hydroxyl group on carbon 5 projects to the left in the Fischer projection [].

This combination of features makes Dikegulac a valuable intermediate in the synthesis of Vitamin C due to the presence of the keto group and the protected hydroxyl groups.


Chemical Reactions Analysis

The primary significance of Dikegulac lies in its role as a precursor to Vitamin C. The key reaction involves the conversion of Dikegulac to L-ascorbic acid through a series of steps, often referred to as the Reichstein process []. Here's a simplified equation for the first step:

(CH3)2C(OH)CH2CH(OH)COCH2OH + H2O -> HOCH2CH(OH)COCH2OH + 2(CH3)2CO []

Dikegulac (left) reacts with water to yield L-threonic acid (intermediate) and acetone (right). Subsequent steps in the Reichstein process involve further modifications to L-threonic acid, ultimately leading to Vitamin C.


Physical And Chemical Properties Analysis

  • A white crystalline solid [].
  • Soluble in water due to the presence of hydroxyl groups.
  • Relatively stable due to the cyclic acetal structures formed by the isopropylidene groups.

Dikegulac itself does not possess any known biological activity. Its importance lies in its role as a convenient starting material for Vitamin C synthesis. Vitamin C, on the other hand, plays a vital role in various biological processes, acting as an antioxidant and essential nutrient [].

,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid monohydrate (DIKG) is a chemical compound used in various scientific research applications, particularly in the field of organic chemistry and carbohydrate research.

Synthesis and Characterization

DIKG can be synthesized from L-gulonic acid through a series of chemical reactions. The detailed procedures for its synthesis and characterization are described in various scientific publications, such as this one: A Facile One-Pot Synthesis of Diacetone-2-Keto-L-Gulonic Acid from L-Gulonic Acid.

Applications in Carbohydrate Research

DIKG is a valuable intermediate in the synthesis of various carbohydrates, including vitamin C and other related compounds. Its specific stereochemistry and functional groups make it a versatile starting material for further chemical modifications.

Here are some examples of its applications in carbohydrate research:

  • Synthesis of Vitamin C: DIKG serves as a precursor in the multi-step synthesis of ascorbic acid (vitamin C). A New and Efficient One-Pot Synthesis of L-Ascorbic Acid:
  • Synthesis of Carbohydrate Derivatives: DIKG can be used as a starting material for the synthesis of various carbohydrate derivatives with potential applications in medicinal chemistry and materials science. Recent Developments in the Chemistry of Diacetone-2-keto-L-gulonic Acid

Dates

Modify: 2023-09-13

Explore Compound Types